1-Bromocyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Phencyclidine Analogues
1-Bromocyclohexane-1-carbonitrile has been used in the chemical synthesis of phencyclidine and its analogues, labeled with carbon-14 and tritium (3H). This synthesis is significant for advancing the understanding of the chemical properties and potential applications of these compounds (Alme & Law, 1982).
Organic Synthesis Studies
The compound plays a role in various organic synthesis studies. For example, it's involved in the preparation of 3‐Oxocyclohex‐1‐ene‐1‐carbonitrile, demonstrating its utility in creating complex organic molecules (Lujan-Montelongo & Fleming, 2014).
Crystal Structure Analysis
It is used in crystallography to analyze the structure of complex molecules. For instance, a study on 5′-Methylsulfanyl-4′-oxo-7′-phenyl-3′,4′-dihydro-1′H-spiro[cyclohexane-1,2′-quinazoline]-8′-carbonitrile dimethylformamide monosolvate employed this compound to understand the crystal structure and properties of the material (Liu et al., 2011).
Electrochemical Studies
The compound is also involved in electrochemical research. A study compared the reactivity of electrogenerated bromine with cyclohexene in different solvents, revealing insights into the reaction mechanisms and product formation (Allen et al., 2004).
Polymer Chemistry
In polymer chemistry, this compound is used in studies to understand the behavior of certain compounds during polymerization. For example, its role in the anionic oligomerization of 1-cyclohexene-1-carbonitrile has been explored (Messina et al., 1979).
NMR Spectroscopy
The compound finds application in nuclear magnetic resonance (NMR) spectroscopy, aiding in the understanding of chemical shifts in rigid molecules, which is essential for determining molecular structure and dynamics (Abraham & Fisher, 1986).
Reaction Mechanism Studies
Its use extends to the study of reaction mechanisms. For instance, the tandem Alder-ene and Diels-Alder reactions of 1-Methylcycloprop-2-ene-1-carbonitrile were investigated to understand its reaction pathways and products (Lodochnikova et al., 2010).
Radical Polymerization
This compound is important in the study of radical polymerizations, as shown in a tracer study of 1-azocyclohexane carbonitrile as an initiator of such polymerizations (Barton et al., 1963).
Properties
IUPAC Name |
1-bromocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-7(6-9)4-2-1-3-5-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHHEJNVYJXXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676132-35-7 |
Source
|
Record name | 1-bromocyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.